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Compound of Interest

Ethyl 3-bromopyrazolo[1,5-
Compound Name:
AJpyrimidine-6-carboxylate

Cat. No.: B578525

CAS Number: 1263060-07-6[1][2][3]
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-
a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal
chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged
structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4]
This document outlines the synthesis, physicochemical properties, and the established role of
the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.

Physicochemical and Analytical Data

While specific experimental data for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-
ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of
compounds. Commercial suppliers indicate the availability of analytical data including NMR,
HPLC, and LC-MS for the title compound upon request.[1]

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 1263060-07-6 [1][2][3]
Molecular Formula CoHsBrNsO:2 [2]
Molecular Weight 270.08 g/mol [2]

ethyl 3-bromopyrazolo[1,5-
IUPAC Name o [2]
a]pyrimidine-6-carboxylate

Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-
pyrimidine-3-ethyl-carboxylate)

Analysis Data Source

3339.72 (N-H stretch), 3230.43
(NHz stretch), 2983.3 &

IR (KBr, cm™1) [5]
2908.67 (-CH stretch), 1717

(C=0 ester)

1.266 (3H, t, CHs), 4.2 (2H, g,
1H NMR (300 MHz, DMSO-ds,

CH2), 5.99 (s, NH2), 7.8 (s, [5]
0 ppm)

pyrazole-H)
LC-MS (m/z) 273.0, 270.0 [M+H]* [5]

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves
the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A
plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine
carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is
adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.[5][6]

Experimental Protocol: Synthesis of a Bromo-
pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.bldpharm.com/products/1263060-07-6.html
https://chem-space.com/CSSB00010296052-E733EB
http://www.klamar-cn.com/Productshow-108688.html
https://chem-space.com/CSSB00010296052-E733EB
https://chem-space.com/CSSB00010296052-E733EB
https://chem-space.com/CSSB00010296052-E733EB
https://www.chemijournal.com/archives/2017/vol5issue6/PartB/5-3-194-177.pdf
https://www.chemijournal.com/archives/2017/vol5issue6/PartB/5-3-194-177.pdf
https://www.chemijournal.com/archives/2017/vol5issue6/PartB/5-3-194-177.pdf
https://www.benchchem.com/product/b578525?utm_src=pdf-body
https://www.chemijournal.com/archives/2017/vol5issue6/PartB/5-3-194-177.pdf
https://www.integratedpublications.in/edited-book-archives/emerging-trends-in-applied-research/2021/volume-2/1746099857-base-catalyzed-microwave-assisted-synthesis-characterization-of-6-bromo-pyrazolo-15-a-pyrimidine-3-ethyl-carboxylate-its-biological-evaluation-as-cdks-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-
carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[5][6]

Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate

» To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under
microwave irradiation at 80-100 °C.

e Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is
complete as monitored by thin-layer chromatography.

e Quench the reaction mixture with water and extract the product with ethyl acetate.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.

Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

o To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde
(0.0077 moal) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated
hydrochloric acid.

o Subject the reaction mixture to microwave irradiation at 110 °C.
e Monitor the reaction progress by thin-layer chromatography.

e Upon completion, wash the solid crude product with ethanol and filter to afford the final
product.

Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule
kinase inhibitors for cancer therapy.[4] These compounds typically act as ATP-competitive
inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell
signaling, proliferation, and survival.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity
against a range of kinases, including:
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» Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key
strategy in anti-angiogenic cancer therapy.[7]

e Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their
inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog,
6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity
against CDKs.[5][6]

o B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is
frequently mutated and hyperactivated in various cancers, including melanoma.[8]

o Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in
treating cancers with NTRK gene fusions.[9]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity
relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific
kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of Ethyl 3-
bromopyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a valuable handle for further
chemical modifications, such as cross-coupling reactions, to explore and optimize interactions
within the kinase active site.[4]

Visualizations
Synthesis Workflow

Ethyl Cyanoacetate + Microwave 5-amino-1H-pyrazole-
Hydrazine Hydrate 80-100 °C 4-ethyl-carboxylate
e —

2-Bromo-malonaldehyde +
Base

Microwave Ethyl 3-bromopyrazolo[1,5-a]-
110 °C pyrimidine-6-carboxylate
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Caption: Plausible synthetic route for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-
carboxylate.
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Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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